molecular formula C19H18N2O4S2 B3205980 5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide CAS No. 1040661-56-0

5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B3205980
CAS No.: 1040661-56-0
M. Wt: 402.5 g/mol
InChI Key: ZLUBUJVXCUIDAN-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features a combination of indole, furan, and thiophene moieties These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the furan and thiophene groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thiophenes and indoles.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide involves interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-ethyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-2-15-7-8-18(26-15)27(23,24)20-14-6-5-13-9-10-21(16(13)12-14)19(22)17-4-3-11-25-17/h3-8,11-12,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUBUJVXCUIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 2
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 4
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
5-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

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